N-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}-3-(trifluoromethyl)benzamide
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Overview
Description
3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA is a complex organic compound featuring a thiophene ring, a pyrimidine ring, and a benzoylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethyl and benzoylurea groups. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for thiophene synthesis and trifluoromethylating agents for introducing the trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution of the trifluoromethyl groups can produce various substituted derivatives.
Scientific Research Applications
3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene sulfoxides share the thiophene ring structure.
Pyrimidine Derivatives: Compounds such as 4,6-dichloropyrimidine and 2-amino-4,6-dimethylpyrimidine share the pyrimidine core.
Benzoylurea Derivatives: Compounds like diflubenzuron and lufenuron share the benzoylurea moiety.
Uniqueness
3-[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-[3-(TRIFLUOROMETHYL)BENZOYL]UREA is unique due to the combination of its structural features, including the thiophene, pyrimidine, and benzoylurea groups, as well as the presence of trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H10F6N4O2S |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H10F6N4O2S/c19-17(20,21)10-4-1-3-9(7-10)14(29)27-16(30)28-15-25-11(12-5-2-6-31-12)8-13(26-15)18(22,23)24/h1-8H,(H2,25,26,27,28,29,30) |
InChI Key |
ARYNOTVNJQQCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
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